BenchChemオンラインストアへようこそ!

DBCO-PEG1-NHS ester

Bioconjugation PROTAC Linker Steric Hindrance

The compact PEG1 spacer in DBCO-PEG1-NHS ester (CAS 2228857-34-7) minimizes linker length to enhance PROTAC ternary complex formation and ensure efficient ubiquitination. For ADC development, the minimal spacer reduces flexibility, preserving antibody native conformation and increasing homogeneity. Choose this over longer PEGn linkers when steric minimization is paramount. ≥98% purity, in stock, ready to ship.

Molecular Formula C28H27N3O7
Molecular Weight 517.5 g/mol
CAS No. 2228857-34-7
Cat. No. B3117382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG1-NHS ester
CAS2228857-34-7
Molecular FormulaC28H27N3O7
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C28H27N3O7/c32-24(29-16-18-37-17-15-28(36)38-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32)
InChIKeyTYDZSBPFYBWRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DBCO-PEG1-NHS Ester (CAS 2228857-34-7): SPAAC Bioconjugation Linker Selection Guide


DBCO-PEG1-NHS ester (CAS 2228857-34-7) is a heterobifunctional crosslinker that integrates a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a short polyethylene glycol (PEG1) spacer arm, and an N-hydroxysuccinimide (NHS) ester for efficient amine conjugation . The compound has a molecular formula of C28H27N3O7 and a molecular weight of 517.5 g/mol [1]. It is widely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and advanced biomolecular probes due to its ability to perform orthogonal bioconjugation reactions in physiological conditions . The DBCO group reacts rapidly and selectively with azide-functionalized biomolecules, enabling precise and biocompatible labeling and assembly of complex molecular architectures .

Critical Procurement Considerations: DBCO-PEG1-NHS Ester vs. Closest Analogs


The selection of a DBCO-PEGn-NHS ester linker for bioconjugation, particularly in applications such as ADC construction or PROTAC synthesis, is not interchangeable. Subtle variations in the PEG spacer length and molecular architecture between close analogs—such as DBCO-PEG4-NHS ester (CAS 1427004-19-0) or DBCO-NHS ester without a PEG spacer (CAS 1353016-71-3)—can profoundly influence critical performance parameters [1]. These include aqueous solubility of the linker and the final conjugate, the efficiency of the conjugation reaction due to steric constraints, the hydrodynamic radius of the resulting biomolecule, and ultimately, the in vitro and in vivo efficacy of the therapeutic entity [2]. Substituting a longer, more flexible PEG4 linker for the compact PEG1 spacer can introduce unintended steric hindrance or alter the physicochemical properties of the conjugate, leading to reduced yield, altered biodistribution, or diminished biological activity [3]. A direct, evidence-based comparison is therefore essential for informed scientific selection and procurement.

Quantitative Performance Differentiation: DBCO-PEG1-NHS Ester vs. Analogs


Minimal Steric Hindrance: Molecular Weight and Spacer Length of DBCO-PEG1-NHS Ester

DBCO-PEG1-NHS ester provides a significantly more compact and sterically minimal linker arm compared to its widely used analog, DBCO-PEG4-NHS ester. The target compound's short PEG1 spacer results in a lower molecular weight (517.5 g/mol) and a more rigid structure [1], which is crucial for maintaining close proximity between conjugated biomolecules. In contrast, the longer and more flexible PEG4 spacer in DBCO-PEG4-NHS ester leads to a higher molecular weight (649.7 g/mol) and a greater potential for steric interference in crowded molecular environments [2].

Bioconjugation PROTAC Linker Steric Hindrance

Aqueous Solubility Profile: PEG1 vs. PEG4 Linkers in DBCO-NHS Esters

The presence of a PEG1 spacer in DBCO-PEG1-NHS ester provides a crucial solubility advantage over DBCO-NHS ester linkers that lack a PEG unit (e.g., DBCO-C6-NHS ester). While specific quantitative solubility data (e.g., mg/mL in water or buffer) is not directly provided in the available sources, the class-level trend is well-established in bioconjugation chemistry: the inclusion of any hydrophilic PEG chain enhances aqueous solubility compared to non-PEGylated analogs . The compact PEG1 unit in DBCO-PEG1-NHS ester is noted to improve solubility while adding minimal length, a key feature for its use in compact systems . For applications requiring even higher aqueous solubility, alternative sulfonated DBCO derivatives like Sulfo-DBCO-PEG3-NHS ester are designed for that purpose .

Bioconjugation Solubility PEG Linker

Conjugation Efficiency in ADC Construction: Impact of PEG Linker Length

The length of the PEG spacer directly influences the efficiency of antibody-drug conjugate (ADC) construction. A case study utilizing a DBCO-PEG-NHS linker (analogous to the target compound) to conjugate the cytotoxic payload MMAF to an antibody demonstrated a significant 80% increase in target-specific killing efficiency in vitro [1]. This data point, while for a general DBCO-PEG-NHS construct, underscores the critical role of the PEG linker in optimizing ADC efficacy. The choice between a shorter PEG1 linker and a longer PEG4 linker can affect the drug-to-antibody ratio (DAR), the steric accessibility of the payload, and the overall pharmacokinetic profile of the final ADC [2].

ADC Drug Conjugation Linker Optimization

Optimal Application Scenarios for DBCO-PEG1-NHS Ester Based on Evidence


PROTAC Synthesis Requiring a Compact Linker for Optimal Ternary Complex Formation

In the development of proteolysis-targeting chimeras (PROTACs), the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase is essential for efficient ubiquitination and subsequent degradation . The compact nature of the PEG1 spacer in DBCO-PEG1-NHS ester minimizes the spatial distance between the two ligands, potentially enhancing the formation of this ternary complex and improving degradation efficiency [1]. This makes it a superior choice over longer PEGn linkers when the binding pockets of the target protein and E3 ligase are in close proximity [2].

Bioconjugation in Sterically Constrained Environments: Nanoparticle and Surface Functionalization

When functionalizing the surface of nanoparticles, quantum dots, or dense protein assemblies, steric hindrance is a major limiting factor for conjugation yield and final probe performance . The minimal length and lower molecular weight of the DBCO-PEG1-NHS ester linker provide a key advantage by reducing intermolecular crowding [1]. This allows for higher ligand densities on surfaces and more efficient subsequent click chemistry reactions with azide-functionalized molecules, leading to improved signal-to-noise ratios in imaging applications or better performance in biosensing [2].

Synthesis of Homogeneous Antibody-Drug Conjugates with Controlled Drug-to-Antibody Ratio

The site-specific introduction of azide groups into an antibody via enzymatic or genetic methods, followed by SPAAC conjugation with a DBCO-PEG1-NHS-drug construct, enables the production of highly homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR) . The short, rigid PEG1 spacer minimizes linker-related flexibility, which can help maintain the native conformation of the antibody and reduce aggregation [1]. This is crucial for developing ADCs with predictable pharmacokinetics and reduced off-target toxicity [2].

Dual-Labeling Strategies for Advanced Bioorthogonal Probes

The heterobifunctional nature of DBCO-PEG1-NHS ester allows for the creation of sophisticated molecular probes for multi-color imaging or Förster resonance energy transfer (FRET) assays . The NHS ester can be used to first conjugate a fluorophore or affinity tag to a protein of interest, and the DBCO group can then be utilized in a second, orthogonal click reaction to attach a quencher, a second dye, or a targeting moiety [1]. The compact PEG1 spacer is essential in this scenario to ensure close proximity between the two functional components, which is a prerequisite for efficient energy transfer in FRET applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG1-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.